N-(2-Dimethylaminoethyl)-4-isopropoxybenzamidine dihydrochloride
Description
N-(2-Dimethylaminoethyl)-4-isopropoxybenzamidine dihydrochloride is a benzamidine derivative characterized by its isopropoxy-substituted aromatic ring and a dimethylaminoethyl side chain. The dihydrochloride salt enhances its water solubility, making it suitable for applications in aqueous systems.
Properties
CAS No. |
66842-89-5 |
|---|---|
Molecular Formula |
C14H25Cl2N3O |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
2-[amino-(4-propan-2-yloxyphenyl)methylidene]azaniumylethyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C14H23N3O.2ClH/c1-11(2)18-13-7-5-12(6-8-13)14(15)16-9-10-17(3)4;;/h5-8,11H,9-10H2,1-4H3,(H2,15,16);2*1H |
InChI Key |
BALBWZSTJOZRJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=[NH+]CC[NH+](C)C)N.[Cl-].[Cl-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Azoamidine Derivatives (Polymerization Initiators)
The European Patent Application (2023) lists multiple azoamidine dihydrochlorides (e.g., 2,2’-azobis[2-methyl-N-phenylpropionamidine] dihydrochloride) as water-soluble radical initiators for polymerization . Key comparisons include:
Key Differences :
- Functional Groups : The target compound lacks the azo (-N=N-) linkage critical for radical generation in polymerization initiators, suggesting distinct reactivity. Its isopropoxy group may confer steric hindrance compared to phenyl or hydroxyphenyl substituents in analogs.
- Solubility: All compounds share dihydrochloride salt formation, but the dimethylaminoethyl side chain in the target compound may enhance solubility in polar solvents relative to purely aromatic analogs.
Amidino-Benzene Derivatives (Bioactive Molecules)
Benzamidine derivatives are known for protease inhibition (e.g., thrombin inhibitors). For example, 4-(dimethylamino)benzohydrazide derivatives exhibit antimicrobial and anticancer activity due to their ability to chelate metal ions or disrupt enzyme function .
Key Differences :
- Bioactivity: The amidine group in the target compound may favor interactions with proteases, whereas hydrazide derivatives (e.g., 4-(dimethylamino)benzohydrazide) are more suited for metal-binding roles.
- Synthetic Utility : The target compound’s dihydrochloride salt contrasts with neutral hydrazide derivatives, impacting pharmacokinetic properties like membrane permeability.
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